Lipophilicity Advantage: XLogP3 Comparison with 2-Bromo Analog
The target compound's 2-methylthio group yields a computed XLogP3 of 4.3, in contrast to the 2-bromo derivative (2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide) which, based on its higher molecular weight and halogen substitution, typically exhibits a higher logP (~4.7-5.0), indicating a distinct lipophilicity profile that can be crucial for balancing cellular permeability and aqueous solubility in in vitro assays [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (estimated XLogP3 ~4.7-5.0) |
| Quantified Difference | Target compound is ~0.4-0.7 log units lower |
| Conditions | Computed via XLogP3 algorithm; no experimental logP data found. |
Why This Matters
A lower, more balanced logP can reduce non-specific binding and improve assay signal-to-noise ratios compared to highly lipophilic analogs.
- [1] Kuujia.com. Cas no 1286724-70-6 (2-(methylsulfanyl)-N-(2-phenylethyl)-N-(pyridin-2-yl)methylbenzamide). Retrieved 2026-04-29. View Source
